molecular formula C9H17NO2 B2849628 Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate CAS No. 1782871-69-5

Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate

Cat. No. B2849628
CAS RN: 1782871-69-5
M. Wt: 171.24
InChI Key: OATLNLDBQYOJDQ-UHFFFAOYSA-N
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Description

Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate, also known as DMMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate is not well understood, but it is believed to act as an inhibitor of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of cell cycle progression and ultimately cell death.
Biochemical and Physiological Effects
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been shown to have a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. However, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its mechanism of action.

Advantages and Limitations for Lab Experiments

Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has several advantages for lab experiments, including its easy synthesis and availability, its potential applications in various fields, and its relatively low toxicity compared to other anticancer drugs. However, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate also has limitations, including its poor solubility in water and its limited stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate research, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the development of Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate-based anticancer drugs. Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can also be used as a building block for the synthesis of various polymers and copolymers, which can be further studied for their potential applications in material science. Additionally, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds, which can be studied for their potential applications in medicinal chemistry.

Synthesis Methods

Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be synthesized through a multi-step process involving the reaction of 2,2-dimethylpyrrolidine with acetyl chloride followed by methylation with dimethyl sulfate. The resulting product is then purified through recrystallization to obtain pure Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate.

Scientific Research Applications

Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been shown to have antitumor activity and can be used as a lead compound for the development of anticancer drugs. In material science, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.

properties

IUPAC Name

methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2)7(4-5-10-9)6-8(11)12-3/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATLNLDBQYOJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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